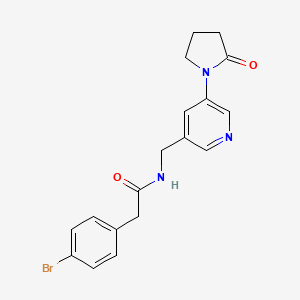

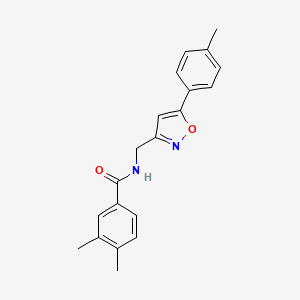

3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide”, has been a topic of interest in scientific research . For instance, one synthetic method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . Another method involves the reaction of α-azido acrylates and aromatic oximes .

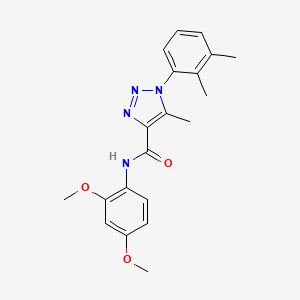

Molecular Structure Analysis

The molecular structure of “this compound” involves a five-membered isoxazole ring . This ring makes dihedral angles with the two benzene rings . The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds, which generate [001] chains, and further consolidated by weak C-H⋯O interactions .

Chemical Reactions Analysis

The chemical reactivity of “this compound” and similar compounds has been studied . For example, the reaction of α-azido acrylates and aromatic oximes provides an efficient, straightforward, and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .

Scientific Research Applications

Molecular Structure and Interactions

Research into compounds similar to 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide often focuses on understanding their molecular structures and interactions. For instance, the study of 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide has revealed intricate details about its planar structure and the angles between its isoxazole and benzene rings, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure (Rodier et al., 1993). Such studies are crucial for understanding how these compounds might interact with biological targets or other molecules, which is essential for their potential applications in drug design and development.

Biological Evaluation and Anticancer Activity

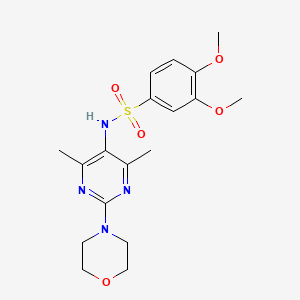

The biological evaluation of related compounds has been a significant area of research, especially in exploring their potential anticancer activities. For example, the synthesis, characterization, and biological evaluation of certain benzenesulfonamide derivatives have been conducted, leading to the discovery of compounds with notable in vitro antitumor activity against various cancer cell lines (Fahim & Shalaby, 2019). Such findings suggest that structurally related compounds, including this compound, could also possess valuable biological properties that merit further investigation.

Synthetic Methodologies and Chemical Reactivity

Another critical aspect of research on compounds like this compound involves exploring synthetic methodologies and their chemical reactivity. Studies have detailed the synthesis of novel compounds through various chemical reactions, providing insights into the reactivity of functional groups that are also present in the compound of interest. For instance, the synthesis of novel benzenesulfonamide derivatives involves reactions that could be relevant to the synthesis and modification of this compound, potentially offering new routes to derive analogs with enhanced properties or biological activities (Alyar et al., 2019).

properties

IUPAC Name |

3,4-dimethyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-4-7-16(8-5-13)19-11-18(22-24-19)12-21-20(23)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHIVRGKEBBNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2579708.png)

![2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2579710.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2579718.png)

![3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2579719.png)

![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)